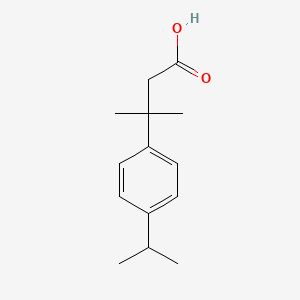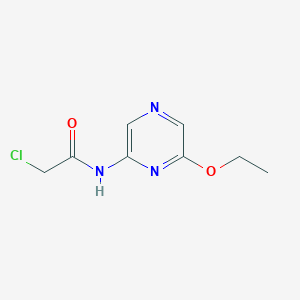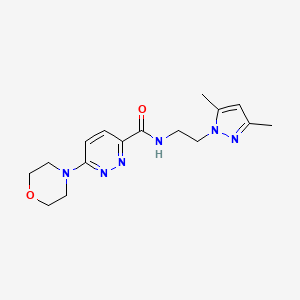![molecular formula C16H21N7O3S B2909574 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine CAS No. 2034477-71-7](/img/structure/B2909574.png)
4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine is a complex organic molecule that features multiple functional groups, including imidazole, pyrimidine, azetidine, and piperazine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrimidine intermediates, followed by their coupling with azetidine and piperazine derivatives. Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF) and dichloromethane (DCM), and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine: undergoes various chemical reactions, including:
Oxidation: The imidazole and piperazine rings can be oxidized using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the imidazole and pyrimidine rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
科学的研究の応用
4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1H-imidazol-1-yl)pyrimidine derivatives
- Azetidine-based compounds
- Piperazine-containing molecules
Uniqueness
The uniqueness of 4-(1H-imidazol-1-yl)-6-[3-(4-methanesulfonylpiperazine-1-carbonyl)azetidin-1-yl]pyrimidine lies in its multi-functional structure, which allows it to interact with a diverse range of biological targets and undergo various chemical transformations. This versatility makes it a valuable compound for research and development in multiple scientific disciplines.
特性
IUPAC Name |
[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O3S/c1-27(25,26)23-6-4-20(5-7-23)16(24)13-9-22(10-13)15-8-14(18-11-19-15)21-3-2-17-12-21/h2-3,8,11-13H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFUWFHFLPQQGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methylphenyl)-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2909491.png)



![2-(2-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2909496.png)
![4,5-dimethoxy-2-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2909501.png)
methanone](/img/structure/B2909502.png)
![4-[benzyl(methyl)sulfamoyl]-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2909504.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2909505.png)

![ethyl 4-({7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2909509.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2909511.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)sulfanyl]acetamide](/img/structure/B2909514.png)
